molecular formula C7H10BrCl2N3 B8766029 1-(5-Bromopyrimidin-2-yl)cyclopropanamine dihydrochloride

1-(5-Bromopyrimidin-2-yl)cyclopropanamine dihydrochloride

Cat. No. B8766029
M. Wt: 286.98 g/mol
InChI Key: NUVCKAFEAOKRKP-UHFFFAOYSA-N
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Patent
US08575360B2

Procedure details

[1-(5-Bromo-pyrimidin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester (1.18 g, 3.76 mmol) was dissolved in CH2Cl2 (5 mL) at room temperature. 4M HCl in dioxane (9.4 mL, 37.6 mmol) was added. After 2 h, the solvents were removed by a stream of N2 to give the title compound as a solid, m/z=216.3. The crude material was used without purification in subsequent steps.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1([C:11]2[N:16]=[CH:15][C:14]([Br:17])=[CH:13][N:12]=2)[CH2:10][CH2:9]1)(C)(C)C.[ClH:19].O1CCOCC1>C(Cl)Cl>[ClH:19].[ClH:19].[Br:17][C:14]1[CH:15]=[N:16][C:11]([C:8]2([NH2:7])[CH2:9][CH2:10]2)=[N:12][CH:13]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CC1)C1=NC=C(C=N1)Br)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
9.4 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were removed by a stream of N2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.Cl.BrC=1C=NC(=NC1)C1(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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